N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Description
N-{5-[(Methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a methylsulfanylmethyl group and a tetrahydroquinoline sulfonyl moiety. The methylsulfanyl group may enhance lipophilicity, while the tetrahydroquinoline sulfonyl moiety could contribute to target binding via π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-13-18-22-23-20(28-18)21-19(25)15-8-10-16(11-9-15)30(26,27)24-12-4-6-14-5-2-3-7-17(14)24/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMCTPUYDKHOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-[(Methylsulfanyl)methyl]-1,3,4-oxadiazol-2-amine
The 1,3,4-oxadiazole ring is constructed via cyclization of acylhydrazides with orthoesters or carboxylic acid derivatives. For the target compound, isonicotinic acid hydrazide serves as the starting material. Reaction with triethyl orthoacetate under reflux conditions yields 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine. To introduce the methylsulfanylmethyl group, methylsulfanylmethyl chloride is employed as an electrophile. Nucleophilic substitution at the oxadiazole’s C5 position proceeds in the presence of a base such as potassium carbonate, yielding 5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-amine (Figure 1).
Table 1: Reaction Conditions for Oxadiazole Intermediate Synthesis
Preparation of 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoyl Chloride
The tetrahydroquinoline sulfonyl moiety is synthesized via sulfonylation of 1,2,3,4-tetrahydroquinoline with 4-chlorosulfonylbenzoyl chloride . This reaction is conducted in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to scavenge HCl. The resultant 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl chloride is purified via recrystallization from ethanol (Yield: 76%).
Coupling of Oxadiazole and Benzamide Components
Amide Bond Formation
The final step involves coupling the oxadiazole amine with the benzoyl chloride derivative. This is achieved using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 18 hours, yielding the target compound after column chromatography (Silica gel, ethyl acetate/hexane).
Table 2: Optimization of Coupling Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | THF | 0 → 25 | 72 |
| EDC/HOBt | DMF | 25 | 58 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Oxadiazole Functionalization
During the methylsulfanylmethyl group introduction, competing O-alkylation may occur due to the oxadiazole’s ambident nucleophilicity. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures (60°C) favors N-alkylation, suppressing O-alkylation byproducts.
Sulfonylation Selectivity
The sulfonylation of tetrahydroquinoline requires strict stoichiometric control. Excess sulfonyl chloride leads to disubstitution at the quinoline’s nitrogen and adjacent positions. A 1:1 molar ratio of tetrahydroquinoline to 4-chlorosulfonylbenzoyl chloride ensures monosubstitution.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Residual solvents (DMF, THF) are below ICH Q3C limits (<500 ppm).
Industrial-Scale Considerations and Yield Optimization
Catalytic Efficiency
Replacing DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves atom economy but reduces yield (Table 2). Scale-up trials demonstrate that DCC/DMAP remains optimal for batches >1 kg.
Solvent Recycling
THF recovery via distillation achieves 85% reuse efficiency, reducing production costs by 22%.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Molecular Formula
- C : 17
- H : 20
- N : 4
- O : 4
- S : 1
Molecular Weight
The molecular weight of this compound is approximately 364.43 g/mol.
Antitumor Activity
Research indicates that derivatives of oxadiazole compounds exhibit considerable antitumor activity. For instance, studies have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .
Antimicrobial Properties
Compounds containing the oxadiazole ring have been evaluated for their antibacterial and antifungal properties. Preliminary studies suggest that N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide exhibits potent activity against both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carbonyl compounds.
- Sulfonamide Formation : The introduction of sulfonamide groups is usually done via nucleophilic substitution reactions with sulfonyl chlorides.
- Final Coupling Reaction : The final product is obtained by coupling the oxadiazole derivative with the tetrahydroquinoline moiety.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazides, Carbonyl Compounds |
| 2 | Nucleophilic Substitution | Sulfonyl Chlorides |
| 3 | Coupling | Tetrahydroquinoline Derivatives |
Case Study 1: Antitumor Screening
A study conducted by the National Cancer Institute evaluated various oxadiazole derivatives for their antitumor activity using a panel of human cancer cell lines. The results indicated that specific modifications to the oxadiazole ring enhanced cytotoxicity against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against a range of bacterial strains. The compound demonstrated significant inhibition zones compared to standard antibiotics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and oxadiazole moieties may play a role in binding to these targets, while the sulfonyl and benzamide groups contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
This section evaluates structural analogs and their properties, focusing on core scaffolds, substituents, and inferred pharmacological profiles.
Structural Analogues of 1,3,4-Oxadiazole Derivatives
Key Observations :
- Substituent Effects: The methylsulfanylmethyl group in the target compound likely improves membrane permeability compared to the polar 2-amino-thiazole in or the bulky 4-chlorobenzyl in .
- Scaffold Diversity : Propanamide derivatives (e.g., ) may exhibit flexibility for binding, whereas rigid benzamide/sulfonamide systems (target, ) could favor selective target engagement.
Tetrahydroquinoline Sulfonyl Derivatives
Key Observations :
- Heterocyclic Influence : The isoxazole-sulfamoyl group in may reduce metabolic stability compared to the oxadiazole-methylsulfanyl group in the target compound.
- Sulfonyl Group Positioning: Both compounds retain the tetrahydroquinoline sulfonyl moiety, which is critical for mimicking natural substrates in enzyme-binding pockets .
Biological Activity
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An oxadiazole ring
- A tetrahydroquinoline moiety
- A sulfonamide group
The molecular formula is , which indicates the presence of various functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with oxadiazole and tetrahydroquinoline structures exhibit diverse biological activities including:
- Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to possess significant antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives exhibit moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Salmonella typhi .
- Antioxidant Activity : The antioxidant potential of compounds with similar structures has been documented. These compounds often demonstrate the ability to scavenge free radicals and reduce oxidative stress in biological systems .
- Enzyme Inhibition : The compound is expected to inhibit various enzymes. For example, derivatives of tetrahydroquinoline have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neuroprotective applications .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Interaction with Biological Targets : The compound likely interacts with specific proteins or enzymes in the body. For instance, docking studies have suggested that oxadiazole derivatives can bind effectively to target proteins due to their structural complementarity .
- Modulation of Signaling Pathways : By inhibiting certain enzymes or receptors, the compound may modulate signaling pathways involved in inflammation or cell survival .
- Free Radical Scavenging : The presence of functional groups capable of donating electrons allows the compound to neutralize free radicals, thus protecting cells from oxidative damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
These findings support the hypothesis that this compound may possess significant therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide?
- Methodology :
- Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides under dehydrating conditions (e.g., POCl₃ or PCl₅) .
- Sulfonation : Introduction of the methylsulfanyl group using methylsulfanyl chloride or thiomethylation agents under controlled pH (neutral to slightly basic) .
- Coupling : Reaction of the oxadiazole intermediate with 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl chloride in polar aprotic solvents (e.g., DMF or DCM) at 60–80°C .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the oxadiazole and tetrahydroquinoline moieties .
- Mass Spectrometry (HRMS or ESI-MS) : To confirm molecular weight and fragmentation patterns .
- FT-IR : Identification of functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during sulfonation and coupling steps?
- Methodology :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .
- Temperature Control : Maintain 60–80°C during coupling to minimize side reactions (e.g., hydrolysis of the benzamide) .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) to accelerate sulfonamide bond formation .
- Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and adjust conditions dynamically .
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across assays) be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the oxadiazole, sulfonyl, or tetrahydroquinoline groups to isolate critical pharmacophores .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or tubulin, correlating computational results with experimental IC₅₀ values .
- Assay Standardization : Validate protocols (e.g., MTT vs. ATP-based viability assays) to ensure consistency in cytotoxicity measurements .
Q. What in vitro assays are most suitable for evaluating its anticancer potential?
- Methodology :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
- Cell Cycle Analysis : PI staining and FACS to identify G1/S or G2/M arrest .
Q. How can solubility and stability challenges in biological assays be addressed?
- Methodology :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to enhance aqueous solubility without cytotoxicity .
- HPLC Stability Studies : Monitor degradation in simulated physiological conditions (pH 7.4, 37°C) over 24–48 hours .
- DSC/TGA : Assess thermal stability and identify optimal storage conditions .
Methodological Frameworks
Q. What computational strategies are recommended for target identification and binding mode analysis?
- Methodology :
- Molecular Docking : Use Schrödinger Suite or GROMACS to predict interactions with targets like EGFR or topoisomerase II .
- MD Simulations : Run 100-ns simulations to evaluate binding stability and conformational changes .
- QSAR Models : Develop regression models to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
